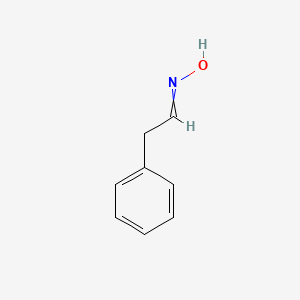

Benzaldéhyde acétique, oxime

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Benzeneacetaldehyde, oxime, and related compounds involves the condensation of aldehydes with oximes in the presence of catalysts such as benzotriazole, leading to various derivatives including amides and alcohols through addition-rearrangement reactions and Grignard reactions (Katritzky et al., 1992). Another approach utilizes organolithium reagents for transforming aldehydes into amides non-oxidatively (Park et al., 2011).

Molecular Structure Analysis

Oxime compounds, including Benzeneacetaldehyde, oxime, display a range of molecular structures that can be analyzed through crystallographic studies and electronic structure calculations. These analyses reveal details about intermolecular interactions, including hydrogen bonding and π-π interactions, that contribute to their stability and reactivity (Dey et al., 2017).

Chemical Reactions and Properties

Benzeneacetaldehyde, oxime participates in various chemical reactions, including oxidative cyclization and the formation of chelates with metals. These reactions highlight the compound's versatility in synthesis and its potential utility as a reagent for the determination of metals (Jadhav et al., 1998). Additionally, its reactivity under photoinduced electron-transfer conditions has been studied, demonstrating the formation of aldehydes and nitriles from aldoximes (de Lijser et al., 2006).

Applications De Recherche Scientifique

Rôle en chimie médicinale

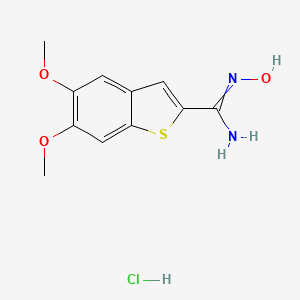

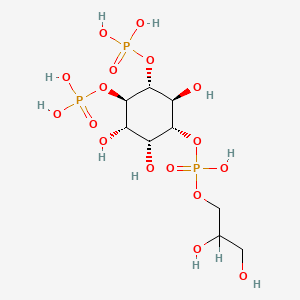

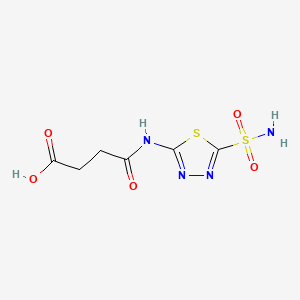

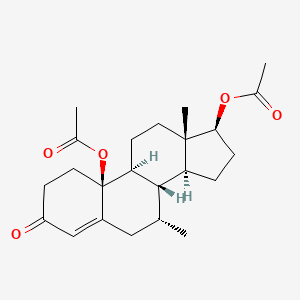

Les oximes, y compris la phénylacétaldoxime, représentent une classe importante en chimie médicinale. Elles sont réputées pour leurs applications répandues comme antidotes aux organophosphorés (OP), médicaments et intermédiaires pour la synthèse de plusieurs dérivés pharmacologiques {svg_1}.

Utilisation comme antidotes

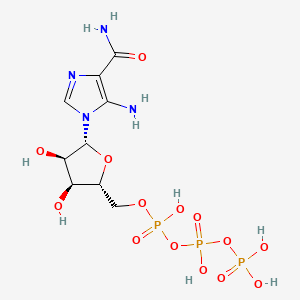

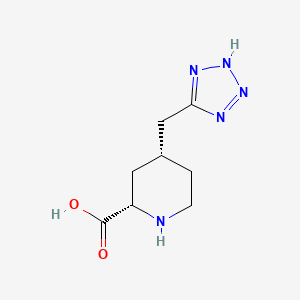

Les oximes ont gagné en popularité en raison de leur puissance à agir comme antidotes contre les agents neurotoxiques. Ceci est réalisé par leur capacité à réactiver l'enzyme — l'acétylcholinestérase (AChE) {svg_2}.

Applications antibactériennes

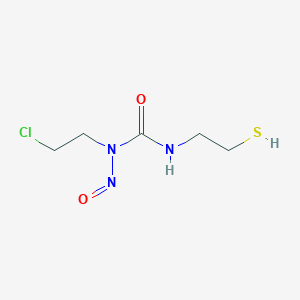

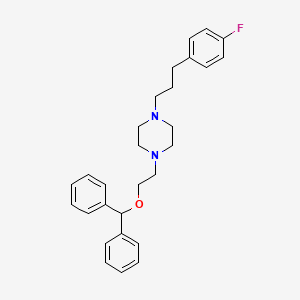

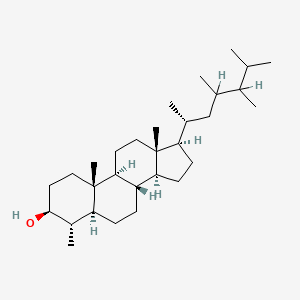

Les céphalosporines à base d'oximes, qui pourraient potentiellement inclure des dérivés de la phénylacétaldoxime, sont apparues comme une classe importante de médicaments avec une efficacité améliorée et un large spectre d'activité antimicrobienne contre les agents pathogènes Gram-positifs et Gram-négatifs {svg_3}.

Potentiel anti-inflammatoire

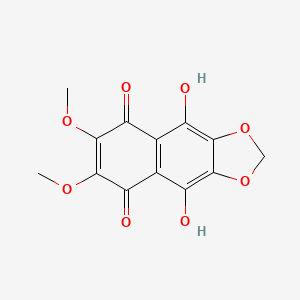

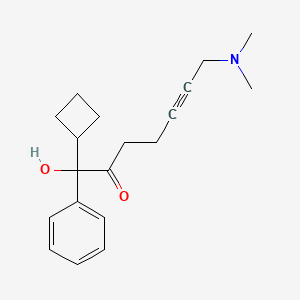

Les oximes, y compris la phénylacétaldoxime, ont été rapportées comme ayant un potentiel anti-inflammatoire. Elles sont souvent utilisées comme inhibiteurs de kinases et ont été montrées pour inhiber plus de 40 kinases différentes {svg_4}.

Applications anticancéreuses

Les oximes ont également été rapportées comme ayant des activités anticancéreuses. Elles peuvent inhiber de multiples kinases tyrosine réceptrices et non réceptrices, qui jouent un rôle crucial dans la régulation de la croissance et de la différenciation cellulaires {svg_5}.

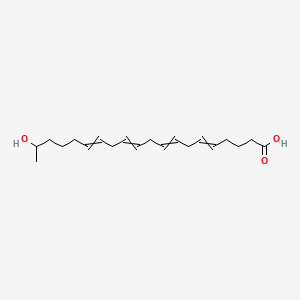

Rôle dans la défense des plantes

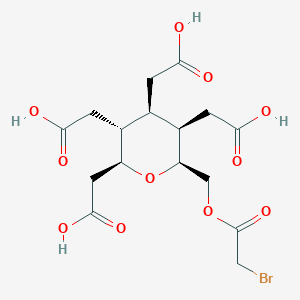

La phénylacétaldoxime a été trouvée pour jouer un rôle significatif dans la défense des plantes. Elle sert de précurseur du benzylcyanure et de l'acide phénylacétique dans le Sorghum bicolor, un type de céréale {svg_6}. Elle est également impliquée dans la formation de la phénylacétaldoxime glucoside (PAOx-Glc), une forme de stockage stable d'un composé de défense qui peut fournir une protection rapide contre la future herbivorie {svg_7}.

Précurseur biosynthétique pour les composés de défense

Les aldoximes, y compris la phénylacétaldoxime, sont des précurseurs métaboliques bien connus des composés de défense des plantes tels que les glycosides cyanogènes, les glucosinolates et les nitriles volatils {svg_8}.

Précurseur pour les nitriles volatils

Les aldoximes agissent comme des précurseurs pour la formation de nitriles volatils, qui sont souvent des constituants importants du mélange volatil des feuilles endommagées par les herbivores et contribuent à la défense directe et indirecte des plantes contre les herbivores insectes {svg_9}.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . They have unique properties that include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Future research directions may focus on further exploring these properties and developing new applications .

Propriétés

IUPAC Name |

N-(2-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISHLWVCSLKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7028-48-0 | |

| Record name | Phenylacetaldoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007028480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone hydrochloride(1:1)](/img/structure/B1209344.png)